molecular formula C13H12N2O B13129665 6,6'-Dimethyl-[2,2'-bipyridine]-5-carbaldehyde CAS No. 87286-78-0

6,6'-Dimethyl-[2,2'-bipyridine]-5-carbaldehyde

Katalognummer: B13129665
CAS-Nummer: 87286-78-0
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: NULVTGTWEQMWKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6’-Dimethyl-[2,2’-bipyridine]-5-carbaldehyde is an organic compound belonging to the bipyridine family. It is characterized by the presence of two methyl groups at the 6 and 6’ positions and an aldehyde group at the 5 position of the bipyridine structure. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in coordination chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dimethyl-[2,2’-bipyridine]-5-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 6,6’-Dimethyl-[2,2’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

6,6’-Dimethyl-[2,2’-bipyridine]-5-carbaldehyde has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,6’-Dimethyl-[2,2’-bipyridine]-5-carbaldehyde primarily involves its role as a ligand in coordination complexes. The bipyridine structure allows it to chelate metal ions, forming stable complexes. These complexes can participate in redox reactions, electron transfer processes, and catalytic cycles. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6,6’-Dimethyl-[2,2’-bipyridine]-5-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which allows for a broader range of chemical reactions and applications. Its ability to form stable coordination complexes with various metal ions makes it particularly valuable in coordination chemistry and material science .

Eigenschaften

CAS-Nummer

87286-78-0

Molekularformel

C13H12N2O

Molekulargewicht

212.25 g/mol

IUPAC-Name

2-methyl-6-(6-methylpyridin-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C13H12N2O/c1-9-4-3-5-12(14-9)13-7-6-11(8-16)10(2)15-13/h3-8H,1-2H3

InChI-Schlüssel

NULVTGTWEQMWKU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)C2=NC(=C(C=C2)C=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.